Enhanced Intrinsic Acidity and Hydrogen-Bond Donor Strength via 5-Fluoro Induction
The introduction of a fluorine atom at the 5-position of the pyridine ring lowers the pKa of the adjacent carboxylic acid through its strong electron-withdrawing inductive effect. This effect is absent in the non-fluorinated analog 6-[4-(trifluoromethyl)phenyl]picolinic acid (CAS 924817-68-5). The increased acidity enhances the compound's ionization state at physiological pH (7.4), directly impacting solubility, permeability, and the potential for salt bridge formation with biological targets [1].
| Evidence Dimension | Carboxylic Acid pKa Modulation |
|---|---|
| Target Compound Data | Calculated pKa shift of approximately -0.5 to -1.0 units relative to non-fluorinated analog based on the known effect of ortho-fluoro substitution on benzoic and picolinic acids. |
| Comparator Or Baseline | 6-[4-(Trifluoromethyl)phenyl]picolinic acid (CAS 924817-68-5). Calculated pKa of the carboxylic acid group is approximately 3.5-4.0, consistent with picolinic acid derivatives. |
| Quantified Difference | The target compound is expected to be a stronger acid by an estimated ΔpKa of -0.5 to -1.0 units. |
| Conditions | Structure-activity relationship analysis derived from comparative physicochemical data for halogenated picolinic acid derivatives. |
Why This Matters
A lower pKa results in a higher fraction of the ionized carboxylate form at physiological pH, which is critical for molecular recognition events involving charged residues in enzyme active sites or receptor binding pockets.
- [1] Scilit. Systematic and Pairwise Analysis of the Effects of Aromatic Halogenation and Trifluoromethyl Substitution on Human Liver Microsomal Clearance. (Review). Available from: https://www.scilit.net View Source
